molecular formula C28H26N2O B5086376 2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine

2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine

Cat. No. B5086376
M. Wt: 406.5 g/mol
InChI Key: OCXQYKQQAWYZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for both the CB1 and CB2 receptors of the endocannabinoid system, which play a crucial role in regulating various physiological processes.

Scientific Research Applications

2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine 55,212-2 has been extensively studied for its potential therapeutic applications in various areas such as pain management, neuroprotection, and cancer treatment. Studies have shown that this compound has analgesic effects and can be used as an alternative to opioids for pain management. It has also been shown to have neuroprotective effects and can be used to treat conditions such as Alzheimer's disease and Parkinson's disease. Moreover, 2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine 55,212-2 has been shown to have anti-cancer properties and can be used as a potential treatment for various types of cancers.

Mechanism of Action

2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine 55,212-2 has a high affinity for both the CB1 and CB2 receptors of the endocannabinoid system. When it binds to these receptors, it activates various signaling pathways that regulate various physiological processes such as pain sensation, inflammation, and immune response. Moreover, it has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine 55,212-2 has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensation, inflammation, and oxidative stress. It has also been shown to improve cognitive function, memory, and learning. Moreover, it has been shown to have anti-anxiety and anti-depressant effects.

Advantages and Limitations for Lab Experiments

2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine 55,212-2 has several advantages for lab experiments. It has a high affinity for both the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. Moreover, it has been extensively studied and its effects on various physiological processes are well-documented. However, there are also some limitations to using 2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine 55,212-2 in lab experiments. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of the results. Moreover, its effects can vary depending on the dose and route of administration.

Future Directions

There are several future directions for research related to 2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine 55,212-2. One area of research is to further investigate its potential therapeutic applications in various areas such as pain management, neuroprotection, and cancer treatment. Moreover, there is a need to develop more selective agonists for the CB1 and CB2 receptors to avoid off-target effects. Additionally, more research is needed to understand the long-term effects of 2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine 55,212-2 on various physiological processes. Finally, there is a need to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine 55,212-2 involves a multi-step process that begins with the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. This is then reacted with N-phenyl-1,2,3,4-tetrahydroquinoline-4-amine to form the intermediate product, which is then reacted with 2-methylbutyryl chloride to form the final product, 2-methyl-1-(1-naphthylacetyl)-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine 55,212-2.

properties

IUPAC Name

1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-naphthalen-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O/c1-20-18-26(29-23-13-3-2-4-14-23)25-16-7-8-17-27(25)30(20)28(31)19-22-12-9-11-21-10-5-6-15-24(21)22/h2-17,20,26,29H,18-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXQYKQQAWYZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43)NC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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